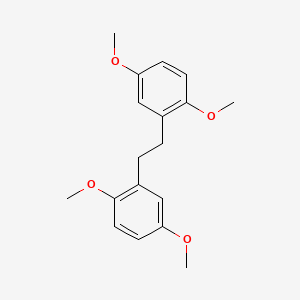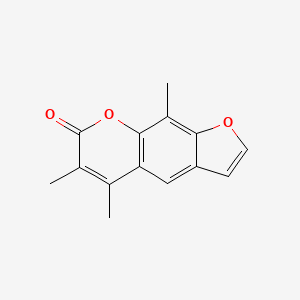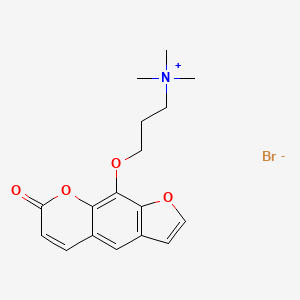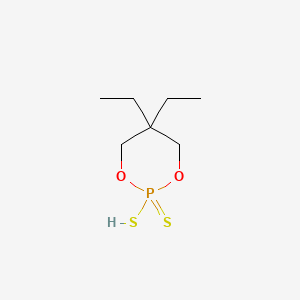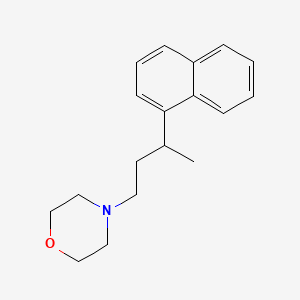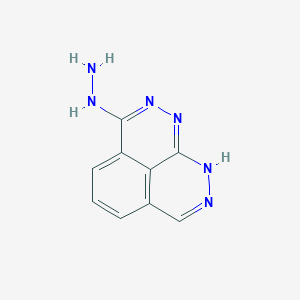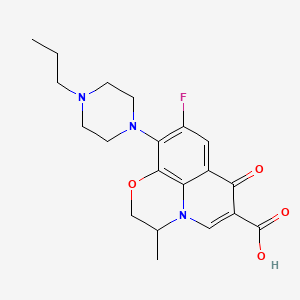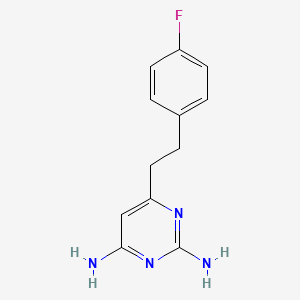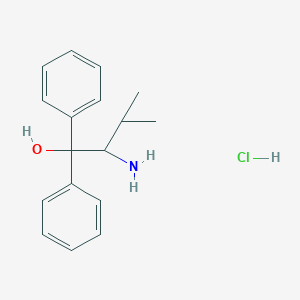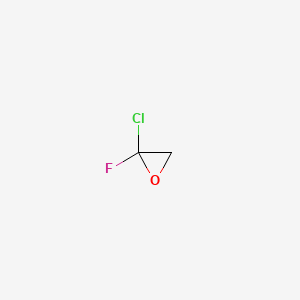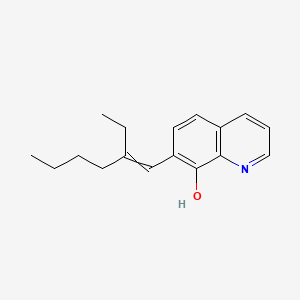
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-: is a chemical compound known for its unique structure and properties. It is a derivative of 8-quinolinol, which is a compound that has been widely studied for its coordination chemistry and biological activities. The addition of the 7-(2-ethyl-1-hexenyl) group enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- typically involves the alkylation of 8-quinolinol with 2-ethyl-1-hexenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, derivatives of 8-quinolinol are explored for their therapeutic potential. The 7-(2-ethyl-1-hexenyl) group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a drug candidate.
Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- involves its interaction with metal ions and biological targets. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its antimicrobial activity, as it can disrupt metal-dependent enzymes and processes in microorganisms. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially enhancing its ability to penetrate and exert its effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar coordination chemistry but lacking the 7-(2-ethyl-1-hexenyl) group.
7-(2-Ethyl-1-hexenyl)-8-hydroxyquinoline: A closely related compound with similar properties but different substitution patterns.
Uniqueness: The presence of the 7-(2-ethyl-1-hexenyl) group in 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it distinct from other quinoline derivatives and valuable for specific applications in research and industry.
Properties
CAS No. |
55877-07-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
7-(2-ethylhex-1-enyl)quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3 |
InChI Key |
KVXNGMXXHWBFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


